molecular formula C19H15NO2 B1617492 n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide CAS No. 20653-04-7

n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide

Cat. No.: B1617492
CAS No.: 20653-04-7
M. Wt: 289.3 g/mol
InChI Key: VZTJKEXGPHAIKK-UHFFFAOYSA-N
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Description

n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide is a chemical compound with the molecular formula C19H15NO2 and a molecular weight of 289.33 g/mol It is characterized by the presence of a benzene ring, a propanamide group, and a naphthalene moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or modulating enzyme activity. These interactions are essential for understanding the compound’s role in biochemical processes .

Cellular Effects

The effects of Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses. These effects highlight the compound’s potential impact on cellular physiology .

Molecular Mechanism

At the molecular level, Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, exerts its effects through specific mechanisms. It can bind to biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for elucidating the compound’s biochemical actions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, while it may degrade under others. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic balance within cells, affecting energy production, biosynthesis, and other metabolic processes. The compound’s role in metabolic pathways underscores its significance in cellular metabolism and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide typically involves the reaction of benzenepropanamide with naphthalene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where benzenepropanamide is reacted with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-naphthalen-1-yl-3-oxo-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c21-18(15-8-2-1-3-9-15)13-19(22)20-17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTJKEXGPHAIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066639
Record name Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20653-04-7
Record name N-1-Naphthalenyl-β-oxobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20653-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanamide, N-1-naphthalenyl-beta-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020653047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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